molecular formula C11H9N3O5 B8392447 Methyl 4-(2-amino-1-cyano-2-oxoethyl)-3-nitrobenzoate

Methyl 4-(2-amino-1-cyano-2-oxoethyl)-3-nitrobenzoate

Cat. No. B8392447
M. Wt: 263.21 g/mol
InChI Key: PKUVHCQWSYOMPI-UHFFFAOYSA-N
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Patent
US08497283B2

Procedure details

Starting material 25 (10 g, 50 mmol) and cyanacetamide (26, 8.4 g, 100 mmol) were dissolved in dry THF and NaH (60% ig, 4 g, 100 mmol) was added. The reaction was stirred over night at ambient temperature. Now it was cooled to 0° C. and 4 N HCl/Dioxan was added. The reaction mixture was concentrated in vacuo, the solid residue crystallized with 400 ml isopropyl ethyl ether, resulting crystals were filtered and dried. Then the crystals were washed with water and again filtered and dried. Thereby 8.9 g of the desired product 27 (67%, 34 mmol) were isolated.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Name
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
67%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7](F)=[C:6]([N+:11]([O-:13])=[O:12])[CH:5]=1.[C:15]([CH2:17][C:18]([NH2:20])=[O:19])#[N:16].[H-].[Na+].Cl.O1CCOCC1>C1COCC1>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([CH:17]([C:18](=[O:19])[NH2:20])[C:15]#[N:16])=[C:6]([N+:11]([O-:13])=[O:12])[CH:5]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)F)[N+](=O)[O-])=O
Step Two
Name
Quantity
8.4 g
Type
reactant
Smiles
C(#N)CC(=O)N
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.O1CCOCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred over night at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Now it was cooled to 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the solid residue crystallized with 400 ml isopropyl ethyl ether
CUSTOM
Type
CUSTOM
Details
resulting crystals
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
Then the crystals were washed with water
FILTRATION
Type
FILTRATION
Details
again filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)C(C#N)C(N)=O)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 34 mmol
AMOUNT: MASS 8.9 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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